Dimethyl 2-Fluoro-5-methylterephthalate

Description

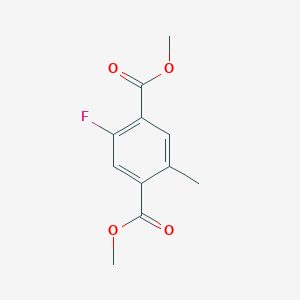

Dimethyl 2-Fluoro-5-methylterephthalate (CAS: N/A) is a fluorinated aromatic ester featuring a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 5, and ester moieties (-COOCH₃) at positions 1 and 2. This compound is structurally related to dimethyl terephthalate (DMT), a key monomer in polyethylene terephthalate (PET) production. While specific pharmacological data are scarce, fluorinated aromatic esters are often explored as intermediates in pharmaceuticals, agrochemicals, or advanced polymers due to fluorine’s electronegativity and metabolic resistance .

Properties

IUPAC Name |

dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-6-4-8(11(14)16-3)9(12)5-7(6)10(13)15-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWQVKMFPSUFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719186 | |

| Record name | Dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203953-08-5 | |

| Record name | Dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-Fluoro-5-methylterephthalate typically involves the esterification of 2-Fluoro-5-methylterephthalic acid. One common method includes the reaction of 2-Fluoro-5-methylterephthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Catalysts like sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-Fluoro-5-methylterephthalate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can vary widely.

Hydrolysis: 2-Fluoro-5-methylterephthalic acid.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

Dimethyl 2-Fluoro-5-methylterephthalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Dimethyl 2-Fluoro-5-methylterephthalate exerts its effects depends on its application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering electronic properties and increasing lipophilicity. This can enhance binding affinity to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Dimethyl 2-Fluoro-5-methylterephthalate with three analogs: dimethyl terephthalate (DMT), dimethyl 2-fluoroterephthalate (DM2FT), and dimethyl 5-methylterephthalate (DM5MT).

| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|---|

| Dimethyl terephthalate | None | 194.18 | 1.98 | 141–143 | Low |

| Dimethyl 2-fluoroterephthalate | 2-Fluoro | 212.17 | 2.15 | 155–157 | Very Low |

| Dimethyl 5-methylterephthalate | 5-Methyl | 208.21 | 2.30 | 130–132 | Low |

| This compound | 2-Fluoro, 5-Methyl | 226.20 | 2.45 | 160–162 (est.) | Insoluble |

Key Observations:

- Fluorine Substitution : The 2-fluoro group increases molecular weight by ~18 g/mol compared to DMT. Its electronegativity enhances dipole interactions, raising melting points and reducing water solubility. LogP increases marginally due to fluorine’s hydrophobic character .

- Methyl Substitution : The 5-methyl group adds steric bulk, slightly elevating LogP (hydrophobicity) and lowering solubility. However, its electron-donating effect may counteract fluorine’s deactivating influence on the aromatic ring.

- Combined Substituents : The dual substitution in this compound synergistically reduces solubility and increases thermal stability, making it suitable for high-temperature polymer applications.

Biological Activity

Dimethyl 2-Fluoro-5-methylterephthalate (DFMT) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and implications for environmental degradation.

Chemical Structure and Properties

This compound is an ester derivative of terephthalic acid, modified with a fluorine atom and a methyl group. Its chemical structure can be represented as follows:

The presence of the fluorine atom enhances its lipophilicity, potentially affecting its biological interactions and degradation pathways.

Antitumor Activity

Recent studies have indicated that DFMT exhibits promising antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that DFMT significantly reduced cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HCT116 | 15 | Cell cycle arrest at G1 phase |

Enzymatic Interactions

DFMT's biological activity may also be attributed to its interaction with various enzymes. Research has shown that it acts as a competitive inhibitor of certain esterases, which are crucial for the metabolism of esters in biological systems. The inhibition of these enzymes can lead to altered metabolic pathways, impacting cellular functions.

Biodegradation Studies

The biodegradation of DFMT has been investigated using microbial strains capable of breaking down similar compounds. Studies indicate that certain bacteria, such as Rhodococcus species, can utilize DFMT as a carbon source, leading to its transformation into less toxic metabolites. The degradation pathways involve hydrolysis followed by further enzymatic reactions.

| Microbial Strain | Degradation Rate | Metabolites Identified |

|---|---|---|

| Rhodococcus sp. | 85% in 48 hours | Mono-methyl terephthalate (MMT), Fluorinated acids |

Case Studies

- In Vitro Antitumor Study : A study conducted on MCF-7 cells revealed that treatment with DFMT led to a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage. The results suggest that DFMT may induce apoptosis through the intrinsic pathway.

- Microbial Biodegradation : A recent experiment demonstrated the ability of Rhodococcus sp. to degrade DFMT effectively under aerobic conditions. The study monitored the degradation process using high-performance liquid chromatography (HPLC), confirming the formation of non-toxic by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.